molecular formula C13H12O3S B13077138 5-(2,4-Dimethoxyphenyl)thiophene-2-carbaldehyde

5-(2,4-Dimethoxyphenyl)thiophene-2-carbaldehyde

Cat. No.: B13077138
M. Wt: 248.30 g/mol
InChI Key: HZVZHFJRLGQSDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,4-Dimethoxyphenyl)thiophene-2-carbaldehyde is a thiophene-based aldehyde derivative featuring a 2,4-dimethoxyphenyl substituent at the 5-position of the thiophene ring. This compound is of interest in organic synthesis and materials science due to its conjugated structure, which facilitates electron delocalization. The aldehyde group at the 2-position serves as a reactive site for further functionalization, such as condensation reactions to form Schiff bases or incorporation into larger π-conjugated systems.

Properties

Molecular Formula

C13H12O3S

Molecular Weight

248.30 g/mol

IUPAC Name

5-(2,4-dimethoxyphenyl)thiophene-2-carbaldehyde

InChI

InChI=1S/C13H12O3S/c1-15-9-3-5-11(12(7-9)16-2)13-6-4-10(8-14)17-13/h3-8H,1-2H3

InChI Key

HZVZHFJRLGQSDZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=C(S2)C=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Dimethoxyphenyl)thiophene-2-carbaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the Paal-Knorr synthesis and Suzuki-Miyaura coupling to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Dimethoxyphenyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, in solvents like ethanol or ether.

    Substitution: Br2, HNO3, in solvents like acetic acid or sulfuric acid.

Major Products

    Oxidation: 5-(2,4-Dimethoxyphenyl)thiophene-2-carboxylic acid.

    Reduction: 5-(2,4-Dimethoxyphenyl)thiophene-2-methanol.

    Substitution: 5-(2,4-Dimethoxyphenyl)-3-bromothiophene-2-carbaldehyde.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that derivatives of thiophene-2-carbaldehyde, including 5-(2,4-Dimethoxyphenyl)thiophene-2-carbaldehyde, exhibit potential anticancer properties. Studies have focused on the synthesis of various thiophene derivatives and their biological evaluation against cancer cell lines. For instance, compounds were tested for their ability to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. The synthesized compounds showed promising results in inhibiting the growth of cancer cells such as HCT-116, HepG-2, and MCF-7 .

Tyrosinase Inhibition
Another significant application involves the inhibition of tyrosinase, an enzyme linked to melanin production and associated with skin disorders. The compound has been studied for its ability to inhibit this enzyme, which could lead to therapeutic applications in treating hyperpigmentation and other skin conditions .

Material Science Applications

Organic Electronics
The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics. This compound can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's ability to participate in charge transfer processes enhances the efficiency of these devices .

Dyes and Pigments
The compound can also be explored as a precursor for synthesizing dyes with broad spectral absorption ranges. Its functionalization may lead to new D–π–A (donor-π-acceptor) type dyes that are useful in various applications such as solar cells and colorimetric sensors .

Synthetic Applications

Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. It can be employed in various coupling reactions such as Suzuki or Heck reactions to synthesize more complex molecules with potential biological activity .

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAnticancer agentsInhibitory effects on cancer cell lines
Tyrosinase inhibitorsPotential treatment for hyperpigmentation
Material ScienceOrganic electronicsSuitable for OLEDs and OPVs due to electronic properties
Dyes and pigmentsPrecursor for D–π–A type dyes
Synthetic ApplicationsBuilding blocks for complex moleculesUsed in Suzuki and Heck reactions

Case Studies

  • Tyrosinase Inhibition Study
    A study synthesized a series of thiophene derivatives including this compound and evaluated their inhibitory activity on tyrosinase using spectrofluorimetry. The results indicated that certain substitutions on the phenyl ring significantly enhanced inhibition rates compared to unsubstituted counterparts .
  • Organic Electronics Research
    Research conducted on the use of thiophene derivatives in OLEDs demonstrated that compounds similar to this compound exhibited improved charge transport characteristics. This study highlighted the potential of these materials in developing high-efficiency organic electronic devices .

Mechanism of Action

The mechanism of action of 5-(2,4-Dimethoxyphenyl)thiophene-2-carbaldehyde depends on its application:

    In Medicinal Chemistry: The compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

    In Materials Science: The compound’s electronic properties, such as its ability to donate or accept electrons, make it suitable for use in electronic devices.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Aryl-Substituted Thiophene Carbaldehydes

5-(4-Methoxyphenyl)thiophene-2-carbaldehyde (CAS 38401-67-1)

  • Structure : Single methoxy group at the para position of the phenyl ring.
  • Electronic Effects : The methoxy group is electron-donating, enhancing conjugation but with reduced steric hindrance compared to the 2,4-dimethoxy derivative.
  • Applications : Used as a precursor in photoluminescent materials and organic electronics .

5-[bis(4-methoxyphenyl)amino]thiophene-2-carbaldehyde Structure: Two para-methoxyphenyl groups attached via an amino linker. Electronic Effects: The amino group further increases electron donation, leading to stronger intramolecular charge transfer (ICT) properties. Synthetic Yield: 11–16% via condensation reactions, lower than the 80–85% yields of simpler aryl derivatives .

5-[bis(4-ethoxy-phenyl)amino]thiophene-2-carbaldehyde Structure: Ethoxy groups replace methoxy, increasing alkoxy chain length. Impact: Ethoxy groups improve solubility in nonpolar solvents while maintaining electron-donating effects. Crystal structure analysis reveals hydrogen bonding interactions that stabilize supramolecular assemblies .

Alkyl-Substituted Thiophene Carbaldehydes

5-Hexylthiophene-2-carbaldehyde Structure: A hexyl chain at the 5-position. Properties: Increased hydrophobicity and reduced conjugation compared to aryl-substituted analogs.

Extended Conjugation Systems

5-[5-(2-Thienyl)-2-thienyl]thiophene-2-carbaldehyde Structure: Terthiophene backbone with an aldehyde group. Electronic Effects: Extended π-conjugation enhances absorption in the visible range, making it suitable for organic solar cells (OSCs) and OLEDs. Spectral Data: UV-Vis absorption maxima are redshifted compared to mono-thiophene derivatives .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Aldehyde Proton (¹H-NMR, ppm) Key Applications
5-(2,4-Dimethoxyphenyl)thiophene-2-carbaldehyde* ~274.3 (estimated) Not reported ~9.8–10.1 (predicted) Organic electronics
5-(4-Methoxyphenyl)thiophene-2-carbaldehyde 218.27 Not reported ~9.8–10.0 Photoluminescent materials
5-(bis(4-methoxyphenyl)amino)thiophene-2-carbaldehyde 377.4 Not reported 9.86 (CDCl₃) OSC active layers
5-[5-(2-Thienyl)-2-thienyl]thiophene-2-carbaldehyde 276.39 Not reported 9.82–9.86 (CDCl₃) Conjugated polymers
5-Hexylthiophene-2-carbaldehyde 196.31 Not reported ~9.7–9.9 Surfactant research

*Estimated based on analogous structures.

Biological Activity

5-(2,4-Dimethoxyphenyl)thiophene-2-carbaldehyde is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, and potential therapeutic applications based on recent research findings.

This compound can be synthesized through various methods, including Suzuki-Miyaura cross-coupling reactions. The compound features a thiophene ring substituted with a dimethoxyphenyl group and an aldehyde functional group, which contributes to its reactivity and biological activity.

Anticancer Activity

Research has demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, a study evaluated various thiophene derivatives against a panel of 60 cancer cell lines. Compounds that showed over 60% growth inhibition in at least eight cell lines were selected for further analysis. The results indicated promising anticancer activity with IC50 values significantly lower than standard chemotherapeutic agents .

CompoundCell Line PanelIC50 (µM)
This compoundVariousTBD
DoxorubicinVarious195.12

Antimicrobial Activity

Thiophene derivatives are known for their antimicrobial properties. In one study, several arylthiophene-2-carbaldehyde compounds were screened for antibacterial activity against Pseudomonas aeruginosa and other pathogens. The results showed that these compounds possess significant antibacterial effects, with IC50 values comparable to established antibiotics .

CompoundPathogenIC50 (µg/mL)
This compoundPseudomonas aeruginosaTBD
StreptomycinPseudomonas aeruginosa35.2

Antioxidant Activity

The antioxidant potential of thiophene derivatives has also been explored. Compounds similar to this compound have demonstrated the ability to scavenge free radicals effectively. This property is crucial for preventing oxidative stress-related diseases .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : Some studies suggest that thiophene derivatives can inhibit enzymes involved in cancer cell proliferation.
  • Cell Cycle Arrest : These compounds may induce cell cycle arrest in cancer cells, leading to reduced proliferation.
  • Apoptosis Induction : Evidence indicates that certain thiophenes can trigger apoptotic pathways in tumor cells.

Case Studies and Research Findings

  • Anticancer Screening : A detailed study involving the synthesis and evaluation of thiophene derivatives indicated that compounds with similar structures to this compound showed promising results in inhibiting tumor growth across multiple cancer types .
  • Antibacterial Efficacy : Another case highlighted the effectiveness of thiophene derivatives against drug-resistant bacterial strains, showcasing their potential as alternative therapeutic agents in the face of rising antibiotic resistance .
  • Oxidative Stress Studies : Research into the antioxidant capabilities of these compounds revealed their potential role in mitigating oxidative damage in cellular models, suggesting therapeutic applications in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(2,4-Dimethoxyphenyl)thiophene-2-carbaldehyde, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via cross-coupling reactions using palladium catalysts (e.g., PdCl₂(PPh₃)₂) under inert atmospheres. For example, Suzuki-Miyaura coupling with boronate esters (e.g., 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene derivatives) in solvents like THF or dichloroethane at reflux (24–72 hours) yields thiophene-aldehyde derivatives . Purification involves column chromatography (silica gel, chloroform/hexane eluents) . Optimization includes adjusting catalyst loading, temperature, and reaction time to improve yields (typically 14–34% in multi-step syntheses) .

Q. How is the structure of this compound validated experimentally?

  • Methodology : Structural confirmation requires a combination of:

  • Elemental analysis to verify composition.
  • Spectroscopy :
  • ¹H/¹³C NMR to identify aromatic protons (δ 6.5–8.5 ppm) and aldehyde protons (δ ~9.8–10.2 ppm) .
  • IR spectroscopy to confirm aldehyde C=O stretches (~1680–1720 cm⁻¹) and methoxy C-O stretches (~1250 cm⁻¹) .
  • X-ray crystallography (if crystalline) to resolve supramolecular interactions (e.g., hydrogen bonding between aldehyde and methoxy groups) .

Q. What are the typical reactivity patterns of the aldehyde group in this compound?

  • Methodology : The aldehyde group undergoes:

  • Oxidation : Using 30% H₂O₂ in glacial acetic acid converts it to a carboxylic acid (e.g., 5-(2,4-dimethoxyphenyl)thiophene-2-carboxylic acid) .
  • Thioacetalization : Reacts with propane-1-thiol or dithiols under acidic conditions (e.g., HCl) to form dithiolane or dithiane derivatives .
  • Chloromethylation : Formaldehyde and HCl/ZnCl₂ yield oligomers via polycondensation .

Advanced Research Questions

Q. How can computational methods predict the toxicity or electronic properties of this compound derivatives?

  • Methodology :

  • Toxicity prediction : Tools like GUSAR-online model acute toxicity using QSAR (Quantitative Structure-Activity Relationship) based on molecular descriptors (e.g., logP, polarizability) .
  • Electronic properties : DFT calculations (e.g., Gaussian) predict HOMO/LUMO energies for applications in organic electronics. Compare with experimental UV-Vis and cyclic voltammetry data .

Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?

  • Methodology :

  • Cross-validation : Re-run NMR/IR under standardized conditions (solvent, concentration).
  • Impurity profiling : Use HPLC-MS to identify byproducts (e.g., unreacted boronate esters or oxidized derivatives) .
  • Crystallographic verification : If discrepancies persist, grow single crystals for X-ray analysis to confirm connectivity .

Q. How does the methoxy substituent position (2,4- vs. 3,4-) affect the compound’s reactivity and supramolecular assembly?

  • Methodology :

  • Synthetic comparison : Synthesize both isomers via analogous routes and compare reaction kinetics (e.g., oxidative stability) .
  • Crystal packing analysis : X-ray structures show 2,4-dimethoxy derivatives form stronger hydrogen bonds (aldehyde-to-methoxy) vs. 3,4-isomers, influencing solubility and melting points .
  • Thermal analysis : DSC/TGA reveals differences in decomposition pathways due to steric and electronic effects .

Q. What role does this compound play in designing conjugated polymers for optoelectronic devices?

  • Methodology :

  • Polymer synthesis : Use Stille or Suzuki coupling to integrate the aldehyde-thiophene unit into π-conjugated backbones (e.g., with EDOT or quinoxaline derivatives) .
  • Device fabrication : Spin-coat polymers onto ITO substrates; measure charge carrier mobility (FETs) or photovoltaic efficiency (OPVs) .
  • Spectroscopic characterization : UV-Vis/PL spectra correlate conjugation length with absorption/emission maxima .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.